
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H16BrNO3S It is characterized by the presence of a bromothiophene moiety, an azetidine ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromothiophene-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. This intermediate is then subjected to a cyclization reaction with an appropriate azetidine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Palladium-catalyzed hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity. The azetidine ring can contribute to the compound’s stability and bioavailability, enhancing its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (4-bromothiophen-3-yl)carbamate
- (4-Bromothiophen-3-yl)methoxy-tert-butyl-dimethylsilane
- 3-(4-bromothiophen-3-yl)-3-methylbutylamine
Uniqueness
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the bromothiophene moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16BrNO3S |
|---|---|
Peso molecular |
334.23 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H16BrNO3S/c1-11(2,3)17-10(15)14-6-12(16,7-14)8-4-18-5-9(8)13/h4-5,16H,6-7H2,1-3H3 |
Clave InChI |
CUXBOSRQFYFRDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2=CSC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


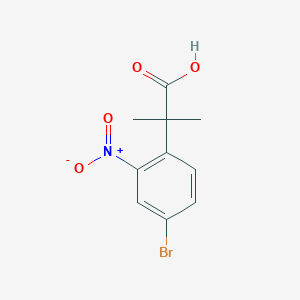
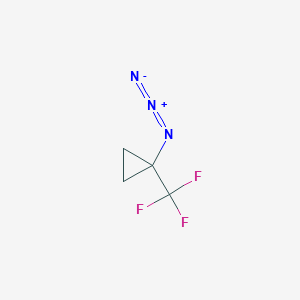
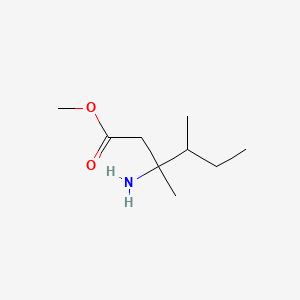
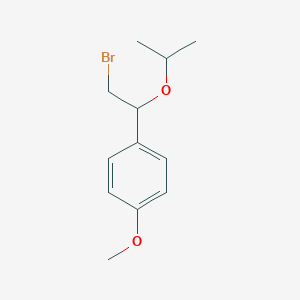
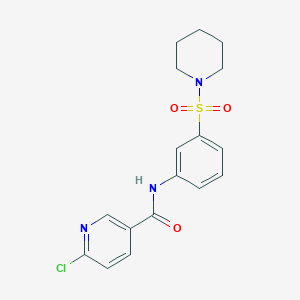
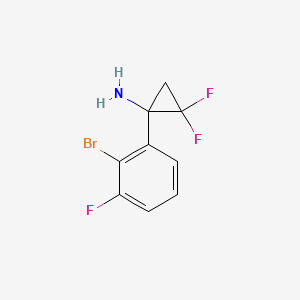
![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)






![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)
